molecular formula C₁₁H₁₃BrClNO B1145575 2-bromo-4-chloro-N-methyl-N-phenylbutanamide CAS No. 328936-18-1

2-bromo-4-chloro-N-methyl-N-phenylbutanamide

Cat. No. B1145575
M. Wt: 290.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-chloro-N-methyl-N-phenylbutanamide (BCMPB) is an organic compound with a variety of applications in scientific research. It is a versatile compound which can be used in a variety of laboratory experiments and is used in many different fields, including biochemistry, physiology, and pharmacology. BCMPB is also known as 2-bromo-4-chloro-N-methyl-N-phenylbutanamide, 2-bromo-4-chloro-N-methyl-N-phenyl-butanamide, and 2-bromo-4-chloro-N-methyl-N-phenylbutyl amide.

Scientific Research Applications

BCMPB is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, including pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, BCMPB is used in the synthesis of peptides and proteins and in the study of enzyme inhibition and enzyme kinetics.

Mechanism Of Action

BCMPB acts as an enzyme inhibitor, meaning that it binds to an enzyme and inhibits its activity. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of BCMPB. When BCMPB binds to an enzyme, it blocks the active site of the enzyme, preventing it from catalyzing its reaction.

Biochemical And Physiological Effects

BCMPB is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. Additionally, BCMPB has been shown to have an effect on the activity of G-protein coupled receptors, which are involved in cell signaling pathways.

Advantages And Limitations For Lab Experiments

The use of BCMPB in laboratory experiments has several advantages. It is a versatile compound which can be used in a variety of experiments, including those involving enzyme inhibition and enzyme kinetics. Additionally, BCMPB is relatively inexpensive and easy to obtain. However, BCMPB is a toxic compound and should be handled with care. It should also be stored in a cool, dry place and away from direct sunlight.

Future Directions

The use of BCMPB in scientific research is still in its early stages, and there is much potential for further exploration. Some possible future directions include the study of its effects on other enzymes and its use in the synthesis of novel compounds. Additionally, BCMPB could be used in the study of drug metabolism and in the development of new drugs. Finally, BCMPB could be used in the study of cell signaling pathways and the development of therapies for various diseases.

properties

IUPAC Name

2-bromo-4-chloro-N-methyl-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-14(9-5-3-2-4-6-9)11(15)10(12)7-8-13/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQFSPACBLGTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-chloro-N-methyl-N-phenylbutanamide

Synthesis routes and methods

Procedure details

2-Bromo-4-chlorobutanoyl bromide (80.3 g, 300 mmol) was slowly added to a solution of N-methylaniline (34.5 g, 320 mmol) and triethylamine (33.5 g, 330 mmol) in toluene (340 mL). The reaction was exothermic, and the mixture was cooled to maintain the temperature at about 40° C. After the addition was complete, the resulting thick mixture was stirred for 30 minutes, 150 mL water was added, and the mixture was stirred further. The aqueous and organic phases were separated, and the organic phase was washed with 5% hydrochloric acid and with water. The toluene was evaporated completely under slight vacuum to yield 86.3 g 2-bromo-4-chloro-N-methyl-N-phenylbutanamide (98% yield, approximately 95-96% pure). The triethylamine may be recovered from the aqueous phase by addition of base and separation.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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